![molecular formula C15H12N2O B5730343 2-benzyl-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730343.png)
2-benzyl-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-benzyl-5-phenyl-1,3,4-oxadiazole (BPO) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. This compound possesses a unique chemical structure that makes it an attractive candidate for the development of novel drugs and materials.
Scientific Research Applications
Spectral and Density Functional Studies
2-Benzyl-5-phenyl-1,3,4-oxadiazole, along with its derivatives, has been studied for its absorbance and fluorescence spectra. These studies, using experimental methods and time-dependent density functional theory (TDDFT), reveal significant shifts in spectra in acidic media due to conjugate acid forms. This kind of research is crucial in understanding the basic properties of these compounds, potentially useful in photoluminescent materials (Gaenko et al., 2006).
Synthesis and Biological Evaluation
Research has focused on the synthesis of oxadiazole derivatives for their biological activities. A series of these compounds has been synthesized and evaluated for their potential as butyrylcholinesterase (BChE) enzyme inhibitors. These studies are essential for advancing the understanding of oxadiazoles in therapeutic contexts (Khalid et al., 2016).
Mesomorphic Behaviour and Photoluminescence
Studies on the mesomorphic behavior and photo-luminescent properties of 1,3,4-oxadiazole derivatives have been conducted. These compounds displayed various mesophases and strong blue fluorescence emissions, indicating their potential use in photoluminescent applications (Han et al., 2010).
Theoretical Study of Infrared Spectrum
A theoretical study using density functional theory was carried out on 5-phenyl-1,3,4-oxadiazole-2-thiol. This research, which includes analysis of vibrational calculations and molecular orbitals, helps in understanding the structural and vibrational properties of such compounds (Romano et al., 2012).
Anti-Bacterial Studies
N-substituted derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their antibacterial properties. Such studies are instrumental in exploring new therapeutic agents against bacterial infections (Khalid et al., 2016).
Corrosion Inhibition
Oxadiazole derivatives have been synthesized and tested for their efficiency in inhibiting corrosion of mild steel. This kind of research is vital for industrial applications, particularly in enhancing the durability of metals (Kalia et al., 2020).
Anti-Inflammatory Properties
Research on benzophenone appended oxadiazole derivatives has shown potential in exhibiting cyclooxygenase-2 antagonist activity, which is crucial for developing new anti-inflammatory drugs (Puttaswamy et al., 2018).
properties
IUPAC Name |
2-benzyl-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)11-14-16-17-15(18-14)13-9-5-2-6-10-13/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDZBWPHDSLHFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-phenyl-1,3,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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